4-(环丙烷甲酰基)苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of benzocaine and its reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities . These reactions are a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Molecular Structure Analysis

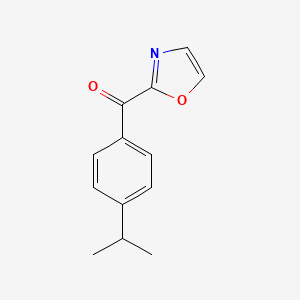

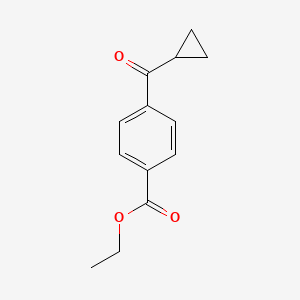

The molecular formula of Ethyl 4-(cyclopropanecarbonyl)benzoate is C13H14O3. It has a molecular weight of 218.25 g/mol.Chemical Reactions Analysis

Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetic intermediate that can undergo various chemical reactions . For instance, it can react with benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole to furnish ethyl 4-(2-cyanoacetamido)benzoate .Physical And Chemical Properties Analysis

Ethyl 4-(cyclopropanecarbonyl)benzoate has a molecular weight of 218.25 g/mol. It is a liquid or solid or semi-solid substance . The compound is stored in a sealed container in a dry room at room temperature .科学研究应用

1. 液晶聚硅氧烷合成

4-(环丙烷甲酰基)苯甲酸乙酯用于合成新型氟化单体,进而生产侧链液晶聚硅氧烷。这些聚硅氧烷由于其独特的结构组分(包括氟化链和液晶部分)而表现出显著的层析性质,这有助于它们的热致多态性和高转变温度 (Bracon, Guittard, Givenchy, & Géribaldi, 2000)。

2. 抗幼年激素活性

在生物学研究中,4-(环丙烷甲酰基)苯甲酸乙酯衍生物因其抗幼年激素活性而受到探索,尤其是在家蚕等昆虫中。这些化合物(如 4-(2-苄基己氧基)苯甲酸乙酯)诱导早熟蜕变,这是幼年激素缺乏的迹象。它们的活性包括通过抑制生物合成酶的转录来抑制幼年激素合成 (Kuwano, Fujita, Furuta, & Yamada, 2008)。

3. 抗血小板药物开发

4-(环丙烷甲酰基)苯甲酸乙酯衍生物(如 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯)已被合成并评估其作为抗血小板药物的潜力。这些衍生物对血小板聚集表现出抑制作用,并正在研究其在心血管疾病中的治疗意义 (Chen et al., 2008)。

4. 溶剂中的荧光研究

4-(环丙烷甲酰基)苯甲酸乙酯衍生物用于荧光研究以调查激发态动力学。研究各种溶剂中的衍生物(如 4-(N,N-二甲基氨基)苯甲酸乙酯)有助于理解电子态和电子转移机制 (Weisenborn, Huizer, & Varma, 1989)。

5. 在聚合物化学中的作用

一种相关化合物 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯已用于酚衍生物的酶促氧化聚合。这突出了该化合物在通过创新聚合物化学开发新材料中的作用 (Pang, Ritter, & Tabatabai, 2003)。

安全和危害

Ethyl 4-(cyclopropanecarbonyl)benzoate is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

ethyl 4-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZWMTZXKUJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642491 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(cyclopropanecarbonyl)benzoate | |

CAS RN |

863769-67-9 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。